N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The final step involves the introduction of the cyclohexylamino group through an amide coupling reaction.
- Reaction conditions: This step can be facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antiviral and anticancer activities, suggesting potential targets could be viral proteins or cancer cell pathways.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biological activity of the target . This interaction can inhibit the function of the target, leading to a decrease in the disease’s progression.
Biochemical Pathways
Based on the reported antiviral and anticancer activities of similar compounds , it can be inferred that this compound may affect pathways related to viral replication or cancer cell proliferation.
Result of Action
Similar compounds have been reported to exhibit antiviral and anticancer activities, suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Thiazole Ring:
- Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.
- Reaction conditions: This step often requires heating in the presence of a base such as potassium carbonate in a polar solvent like ethanol.
-
Attachment of the Pyrimidine Ring:
- The thiazole intermediate is then reacted with a pyrimidine derivative, typically through a nucleophilic substitution reaction.
- Reaction conditions: This step may involve the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Scientific Research Applications
N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide, which also feature the thiazole ring but differ in their substituents.
Pyrimidine Derivatives: Compounds such as pyrimidine-2-carboxamide, which share the pyrimidine core but have different functional groups.
Uniqueness: N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is unique due to its specific combination of the thiazole and pyrimidine rings with a cyclohexylamino group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c22-13(19-11-5-2-1-3-6-11)9-12-10-24-16(20-12)21-15(23)14-17-7-4-8-18-14/h4,7-8,10-11H,1-3,5-6,9H2,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIGEFFSEMHEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.